2-Bromo-4-(methylsulfonyl)aniline
Overview
Description
2-Bromo-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position and a methylsulfonyl group at the 4-position.
Preparation Methods
The synthesis of 2-Bromo-4-(methylsulfonyl)aniline typically involves the bromination of 4-(methylsulfonyl)aniline. One common method is to react 4-(methylsulfonyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Bromo-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(methylsulfonyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are studied for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfonyl)aniline and its derivatives depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(methylsulfonyl)aniline include:
2-Bromo-4-methylaniline: Lacks the methylsulfonyl group, which can significantly alter its reactivity and applications.
4-Bromo-2-methylaniline:
2-Bromoaniline: A simpler structure without additional substituents, making it less versatile in certain applications.
The presence of the methylsulfonyl group in this compound provides unique chemical properties, such as increased polarity and potential for further functionalization, distinguishing it from these similar compounds .
Biological Activity
2-Bromo-4-(methylsulfonyl)aniline, with the molecular formula C₇H₈BrNO₂S, is an aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom and a methylsulfonyl group on a benzene ring, contributing to its reactivity and biological interactions. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Weight : Approximately 238.11 g/mol
- Functional Groups :
- Bromine (electron-withdrawing)
- Methylsulfonyl (electron-withdrawing)
- Amine (nucleophilic)
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a precursor for developing selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in treating inflammatory diseases by selectively inhibiting COX-2 while sparing COX-1, thus reducing side effects associated with non-selective NSAIDs.
Table 1: Biological Activity Summary
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Heck Cross-Coupling Reactions : Utilizes palladium catalysts to form carbon-carbon bonds with boronic acids.
- Mannich Reactions : Introduces bromine into β-amino ketones for further modifications.
Case Study: Development of COX-2 Inhibitors
In a study aimed at synthesizing new anti-inflammatory agents, several derivatives of 4-(methylsulfonyl)aniline were evaluated for their COX-2 inhibitory activity. The results indicated that compounds incorporating the methylsulfonyl group maintained anti-inflammatory properties while increasing selectivity towards COX-2 over COX-1. Notably, certain compounds demonstrated better efficacy than diclofenac sodium in reducing paw edema in rat models .
The mechanism of action for this compound and its derivatives primarily involves interactions with biological targets such as enzymes and receptors. The presence of the bromine and methylsulfonyl groups enhances binding affinity and selectivity towards these targets, influencing their pharmacological effects .
Properties
IUPAC Name |
2-bromo-4-methylsulfonylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKULEPZXDVWPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-90-4 | |
Record name | 2-bromo-4-methanesulfonylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.